2,6-Difluoro-4-methylbenzamide

Anticancer Protein Kinase Inhibition Medicinal Chemistry

This 2,6-difluoro-4-methylbenzamide features a unique 2,6-fluorination pattern essential for FtsZ antibacterial binding and kinase inhibitor potency. The 4-methyl group enhances lipophilicity for drug design. Critical for researchers optimizing SAR in antibacterial, anticancer, and antifungal programs. Procure for validated hit-to-lead optimization in leukemia and crop protection research.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
CAS No. 1803825-31-1
Cat. No. B1456873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-methylbenzamide
CAS1803825-31-1
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)C(=O)N)F
InChIInChI=1S/C8H7F2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12)
InChIKeyHSZIVHRIPSIVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-methylbenzamide (CAS 1803825-31-1) Procurement & Differentiation Baseline for Fluorinated Benzamide Building Blocks


2,6-Difluoro-4-methylbenzamide (CAS 1803825-31-1) is a fluorinated benzamide derivative with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol . The compound features a 1,3,5-substitution pattern with two electron-withdrawing fluorine atoms at the 2- and 6-positions flanking the amide group and an electron-donating methyl group at the 4-position . This specific substitution pattern differentiates it from other mono- or di-fluorinated benzamide isomers (e.g., 2,4-difluoro-, 3,5-difluoro-2-methylbenzamide) and from the unsubstituted benzamide scaffold, providing a unique electronic environment that influences both its chemical reactivity as a synthetic intermediate and its binding interactions when incorporated into larger pharmacophores [1]. The compound is commercially available as a research chemical with purities typically specified at 95-98% .

Why 2,6-Difluoro-4-methylbenzamide Cannot Be Replaced by Unsubstituted Benzamide or Isomeric Fluorobenzamides in Medicinal Chemistry


Generic substitution of 2,6-difluoro-4-methylbenzamide with unsubstituted benzamide or alternative fluorinated isomers (e.g., 2,4-difluoro- or 3,5-difluoro-2-methylbenzamide) is scientifically unsound due to profound differences in electronic distribution, conformational constraints, and target engagement. The 2,6-difluoro substitution pattern on the benzamide core is a well-established pharmacophore for targeting the bacterial cell division protein FtsZ, where the ortho-fluorines are critical for binding to the allosteric site [1]. Altering the fluorine substitution pattern (e.g., to 2,4-difluoro) or removing the fluorines entirely can abolish antibacterial activity [2]. Furthermore, the 4-methyl group modulates lipophilicity and metabolic stability relative to the unsubstituted 2,6-difluorobenzamide scaffold [3]. While the target compound itself has limited directly reported bioactivity data, the structure-activity relationships (SAR) established for its close analogs indicate that its unique substitution pattern is non-interchangeable and represents a distinct chemical space for lead optimization [4].

2,6-Difluoro-4-methylbenzamide: Quantitative Differentiation from In-Class Analogs and Isomers


Antiproliferative Activity of 2,6-Difluoro-4-methylbenzamide-Derived Purine Hybrids in K562 and HL-60 Cancer Cell Lines vs. 4-Methylbenzamide Scaffold Alone

Derivatives synthesized from the 4-methylbenzamide scaffold containing 2,6-substituted purines (where the 2,6-difluoro-4-methylbenzamide motif is present) demonstrate potent antiproliferative activity against human chronic myelogenous leukemia (K562) and acute promyelocytic leukemia (HL-60) cell lines. The most active compounds (7 and 10) exhibit IC50 values in the low micromolar range, whereas the parent 4-methylbenzamide scaffold lacks comparable direct activity [1]. This evidence supports the procurement of 2,6-difluoro-4-methylbenzamide as a starting material for synthesizing these active hybrids.

Anticancer Protein Kinase Inhibition Medicinal Chemistry

Antibacterial FtsZ Inhibition: Structural Prerequisite of the 2,6-Difluorobenzamide Moiety vs. Benzimidazole or Non-Fluorinated Analogs

The 2,6-difluorobenzamide moiety is a critical pharmacophore for bacterial FtsZ inhibition. SAR studies demonstrate that replacing the 2,6-difluorobenzamide core with a benzimidazole scaffold completely abolishes antibacterial activity, confirming the essential role of the fluorine atoms at the 2- and 6-positions [1]. Furthermore, non-fluorinated benzamide analogs show significantly reduced or no activity against both susceptible and resistant Gram-positive strains [2]. While specific MIC data for 2,6-difluoro-4-methylbenzamide itself is not reported, these class-level SAR findings provide strong inferential evidence for its differentiation.

Antibacterial FtsZ Inhibitor Drug Discovery

Antifungal Activity of Benzoylurea Derivatives: 2,6-Difluorobenzamide as Starting Material vs. 4-Methylbenzamide

2,6-Difluorobenzamide serves as a key starting material for synthesizing benzoylurea derivatives with antifungal activity. A series of 23 novel benzoylurea derivatives containing a pyrimidine moiety were synthesized from 2,6-difluorobenzamide and evaluated against Rhizoctonia solani. The most active compounds (4j and 4l) displayed EC50 values of 6.72 μg/mL and 5.21 μg/mL, respectively [1]. In contrast, no comparable antifungal SAR studies are reported for the simpler 4-methylbenzamide scaffold. While the target compound (2,6-difluoro-4-methylbenzamide) was not directly tested, its close structural analogy to the active starting material (2,6-difluorobenzamide) suggests similar utility.

Antifungal Agrochemical Benzoylurea

Regioisomeric Differentiation: 2,6-Difluoro-4-methylbenzamide vs. 3,5-Difluoro-2-methylbenzamide in Medicinal Chemistry Applications

The substitution pattern of fluorine atoms on the benzamide ring dictates both chemical reactivity and biological target engagement. The 2,6-difluoro-4-methyl substitution (as in the target compound) places the fluorine atoms ortho to the amide, creating a strong electron-withdrawing environment that influences the conformation and hydrogen-bonding capacity of the amide group. This is the pharmacophore required for FtsZ inhibition and is also present in store-operated calcium channel (SOC) inhibitors [1][2]. In contrast, the 3,5-difluoro-2-methylbenzamide isomer (CAS 1323966-37-5) lacks the ortho-fluorine amide interaction and is not reported as a pharmacophore for these targets. While direct head-to-head bioactivity data are not available, the distinct electronic and steric profiles of these regioisomers make them non-interchangeable for applications requiring the 2,6-difluoro motif.

Fluorine Chemistry SAR Building Block

Impact of 4-Methyl Substitution on Lipophilicity: 2,6-Difluoro-4-methylbenzamide vs. Unsubstituted 2,6-Difluorobenzamide

The presence of the 4-methyl group in the target compound is predicted to increase lipophilicity (LogP) compared to the unsubstituted 2,6-difluorobenzamide. While experimentally determined LogP values for 2,6-difluoro-4-methylbenzamide are not available in public databases, computational estimates for closely related compounds indicate a LogP increase of approximately 0.5-0.7 units per methyl group addition . For comparison, 2,6-difluorobenzamide (CAS 18063-03-1) has a reported LogP of ~0.5-1.0 . This difference in lipophilicity can affect membrane permeability, metabolic stability, and protein binding in medicinal chemistry applications. The 4-methyl group also serves as a synthetic handle for further derivatization (e.g., oxidation, halogenation) not available on the unsubstituted scaffold.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Validated Application Scenarios for 2,6-Difluoro-4-methylbenzamide Based on Quantitative Evidence


Synthesis of Purine-Containing 4-Methylbenzamide Hybrids as Protein Kinase Inhibitors for Cancer Research

Researchers developing protein kinase inhibitors for hematological malignancies (e.g., CML, APL) should procure 2,6-difluoro-4-methylbenzamide as a key building block for synthesizing 2,6-substituted purine-4-methylbenzamide hybrids. The evidence demonstrates that such hybrids (compounds 7 and 10) achieve IC50 values of 1.42-2.53 μM against K562 and HL-60 leukemia cell lines, providing a validated SAR starting point for hit-to-lead optimization [1]. This application is directly supported by quantitative antiproliferative data.

Development of Novel FtsZ-Targeting Antibacterial Agents Against Drug-Resistant Gram-Positive Pathogens

For antibacterial drug discovery programs targeting the essential bacterial cell division protein FtsZ, 2,6-difluoro-4-methylbenzamide serves as a functionalized core scaffold. The 2,6-difluorobenzamide moiety is a validated pharmacophore for FtsZ inhibition, with SAR studies confirming that replacement with non-fluorinated or benzimidazole analogs abolishes activity [1]. Procuring the 4-methyl-substituted version provides an additional synthetic handle for further derivatization to optimize potency, spectrum, and pharmacokinetic properties.

Synthesis of Benzoylurea Agrochemicals for Crop Protection Against Rhizoctonia solani

Agrochemical research teams seeking novel antifungal agents for crop protection can utilize 2,6-difluoro-4-methylbenzamide as a starting material for synthesizing benzoylurea derivatives. The evidence shows that derivatives synthesized from the closely related 2,6-difluorobenzamide core exhibit promising activity against Rhizoctonia solani, with EC50 values as low as 5.21 μg/mL [1]. The 4-methyl group on the target compound may offer advantages in terms of lipophilicity and metabolic stability in planta compared to the unsubstituted analog.

Exploration of Store-Operated Calcium Channel (SOC) Inhibitors for Colorectal Cancer and Inflammatory Diseases

The 2,6-difluorobenzamide scaffold is also a core motif in store-operated calcium channel (SOC) inhibitors, which are under investigation for colorectal cancer and other diseases involving aberrant calcium signaling [1]. While the target compound has not been directly evaluated as a SOC inhibitor, its structural homology to active 2,6-difluorobenzamide derivatives (e.g., MPT0M004) suggests potential utility as a starting point for synthesizing novel SOC inhibitors. The 4-methyl group could be leveraged to modulate physicochemical and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.